(4-Oxocyclohexyl)methanesulfonate (4-Oxocyclohexyl)methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779593
InChI: InChI=1S/C7H12O4S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h6H,1-5H2,(H,9,10,11)/p-1
SMILES:
Molecular Formula: C7H11O4S-
Molecular Weight: 191.23 g/mol

(4-Oxocyclohexyl)methanesulfonate

CAS No.:

Cat. No.: VC15779593

Molecular Formula: C7H11O4S-

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(4-Oxocyclohexyl)methanesulfonate -

Specification

Molecular Formula C7H11O4S-
Molecular Weight 191.23 g/mol
IUPAC Name (4-oxocyclohexyl)methanesulfonate
Standard InChI InChI=1S/C7H12O4S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h6H,1-5H2,(H,9,10,11)/p-1
Standard InChI Key GCKKYAOTKPFWFL-UHFFFAOYSA-M
Canonical SMILES C1CC(=O)CCC1CS(=O)(=O)[O-]

Introduction

Structural Characterization and Chemical Identity

(4-Oxocyclohexyl)methanesulfonate (CAS: 141120-33-4) is formally derived from 4-hydroxycyclohexanone through esterification with methanesulfonic acid. The core structure features a cyclohexane ring with a ketone group at the 4-position and a methanesulfonate ester at the adjacent carbon. X-ray crystallography data for closely related compounds, such as 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate, reveal a chair conformation for the cyclohexane ring, with the methanesulfonate group occupying an equatorial position to minimize steric strain .

Molecular and Spectroscopic Properties

The molecular formula is C₉H₁₆O₅S, with a molecular weight of 236.285 g/mol. Key spectroscopic features include:

  • IR: Strong absorption at 1,250–1,350 cm⁻¹ (S=O asymmetric stretching) and 1,050–1,150 cm⁻¹ (S-O-C ester linkage).

  • ¹H NMR (CDCl₃): δ 3.05 (s, 3H, SO₃CH₃), 2.40–2.60 (m, 1H, CHSO₃), and 1.70–2.20 (m, 8H, cyclohexyl protons) .

Crystallographic and Conformational Analysis

In the protected spiroacetal analog (1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate), the cyclohexane ring adopts a chair conformation with the dioxolane ring fused at the 1,4-positions. The methanesulfonate group exhibits a bond angle of 104.5° at the sulfur center, consistent with tetrahedral geometry .

Physicochemical Properties and Stability

The compound demonstrates moderate polarity due to the sulfonate group, influencing its solubility and reactivity profile.

Thermodynamic Parameters

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point398.6 ± 42.0 °C
Flash Point194.9 ± 27.9 °C
Vapor Pressure (25°C)0.0 ± 0.9 mmHg
Refractive Index1.509

These properties suggest suitability for high-temperature reactions but necessitate precautions against thermal decomposition .

Solubility and Partitioning

  • LogP: 0.14 (indicating slight hydrophobicity).

  • Water Solubility: <1 mg/mL at 25°C, with improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Synthetic Methodologies

Direct Synthesis via Esterification

The protected precursor 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate is synthesized through:

  • Acetal Formation: Cyclohexanone reacts with ethylene glycol under acidic conditions to form the spiroacetal.

  • Methanesulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final product .

Reaction Conditions:

  • Temperature: 0–35°C

  • Solvent: Dichloromethane

  • Yield: 60–75% after column chromatography .

Deprotection to Generate (4-Oxocyclohexyl)methanesulfonate

Hydrolysis of the spiroacetal under mild acidic conditions (e.g., 1M HCl in THF) removes the dioxolane protecting group, yielding the target ketone:
C9H16O5S+H2OC7H12O4S+HOCH2CH2OH\text{C}_9\text{H}_{16}\text{O}_5\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_{12}\text{O}_4\text{S} + \text{HOCH}_2\text{CH}_2\text{OH}
This step is critical for applications requiring a free ketone group .

Applications in Organic Synthesis

Alkylation Reactions

The methanesulfonate group serves as an excellent leaving group in nucleophilic substitutions. For example, in the synthesis of tert-butyl (4-oxocyclohexyl)carbamate (CAS: 179321-49-4), reductive amination with sodium cyanoborohydride proceeds via intermediate formation of a Schiff base, where the sulfonate group facilitates displacement .

Pharmaceutical Intermediates

Patent literature demonstrates the use of 4-oxocyclohexyl derivatives in antiviral agents. In one application, (4-oxocyclohexyl)methanesulfonate acts as a key intermediate for introducing cyclohexylamine moieties into protease inhibitors .

ParameterValue
HS Code2932999099
MFN Tariff6.5%
VAT Rate17.0%

Proper storage in airtight containers at 2–8°C is recommended to prevent hydrolysis .

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